N'-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide
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Overview
Description
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound is a type of Schiff base, which is formed by the condensation of an aldehyde with a primary amine. Schiff bases are known for their versatility and have been widely studied for their potential biological activities and coordination chemistry.
Preparation Methods
The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 3,4-dichloroaniline in the presence of a suitable solvent and catalyst. The reaction conditions often include refluxing the mixture for several hours to ensure complete condensation. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions, using reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols .
Scientific Research Applications
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound has been studied for its potential antibacterial and antifungal activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. This inhibition can disrupt essential biological processes in microorganisms, leading to their death. Additionally, the compound’s ability to generate reactive oxygen species can contribute to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide can be compared with other Schiff bases derived from similar aldehydes and amines. Some similar compounds include:
- N’-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylideneamino]-4-methoxybenzohydrazide
- 4-{[1-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}-1-methyl-2-phenyl-1,2-dihydropyrazol-3-one
These compounds share structural similarities but differ in their substituents and overall properties.
Properties
Molecular Formula |
C15H10BrCl2N3O3 |
---|---|
Molecular Weight |
431.1 g/mol |
IUPAC Name |
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide |
InChI |
InChI=1S/C15H10BrCl2N3O3/c16-9-1-4-13(22)8(5-9)7-19-21-15(24)14(23)20-10-2-3-11(17)12(18)6-10/h1-7,22H,(H,20,23)(H,21,24)/b19-7+ |
InChI Key |
XOANPIIJHQJBNH-FBCYGCLPSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)O)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)O)Cl)Cl |
Origin of Product |
United States |
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